molecular formula C8H11ClN4O B2791481 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride CAS No. 2361645-02-3

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride

Cat. No.: B2791481
CAS No.: 2361645-02-3
M. Wt: 214.65
InChI Key: YCVZDXVOYHKRGN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is a chemical compound with the molecular formula C8H10N4O·HCl. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12;/h1,3,5-6H,2,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVZDXVOYHKRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride typically involves the reaction of 2-aminoethylamine with pyrazolo[1,5-a]pyrazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions at reactive sites, influenced by its aminoethyl and hydrochloride salt groups:

Reaction Type Conditions Outcome
Alkylation/AcylationSpecific catalysts, controlled pHIntroduction of methyl or acyl groups at pyrazine ring
HydrolysisAqueous acidic/basic mediaPotential cleavage of aminoethyl substituents

Cyclization and Aromatization Mechanisms

Cyclization is critical for stabilizing the heterocyclic structure. Key mechanisms include:

  • Sodium hydroxide-mediated cyclization , converting pyrazoline intermediates into tetrahydropyrazolo[1,5-a]pyrazines via aza-Michael addition .

  • DFT-supported reaction pathways , where computational models explain the transition states and intermediates during cyclization .

Reaction Conditions and Optimization

Optimal reaction conditions are solvent- and base-dependent:

Parameter Variants Yield Key Findings
Base K₂CO₃ (ethanol)HighEfficient cyclization
Solvent Ethanol vs. aqueous dioxaneVariableEthanol enables better solubility and cyclization
Atmosphere O₂ vs. ArHigher under O₂Oxygen enhances reaction efficiency

Pharmacokinetic Implications

The compound’s reactivity impacts its stability and biological activity:

  • Rapid clearance in mice (half-life ~10 min) suggests limited systemic stability, likely due to hydrolytic degradation .

  • Cyclic dihydropyrazolo derivatives (e.g., 2 ) exhibit improved pharmacokinetics (half-life ~30 min), indicating stabilization via ring closure .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives are known for their antibacterial and antifungal properties, which could be explored for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrazines have been associated with anti-inflammatory activities. The ability to inhibit inflammatory mediators makes these compounds promising candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis Pathways

The synthesis of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the condensation of 5-aminopyrazole derivatives with various electrophiles. The reaction conditions can be optimized to yield high purity and yield of the target compound. Notably, cyclization reactions are crucial for forming the fused ring structure characteristic of this class of compounds .

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives similar to 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one. High-throughput screening identified several analogs that exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the pharmacological profile of these compounds .

Case Study 2: Mechanistic Studies on Antimicrobial Activity

Another research effort focused on elucidating the antimicrobial mechanism of action for pyrazolo derivatives. It was found that certain compounds could disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in microorganisms, leading to their bactericidal effects. Such findings underscore the potential application of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one in developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
Pyrazolo[1,5-a]pyrimidinesFused heterocycleAnticancer activity
PyrazoloquinazolinesFused heterocycleAntimicrobial properties
PyrazolothiazolesFused heterocycleAnti-inflammatory effects
PyrazolopyridinesFused heterocycleNeuroprotective effects

This comparison illustrates the diverse pharmacological profiles associated with structurally similar compounds, highlighting the unique potential of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one
  • 5-(2-Aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one hydrochloride, with the CAS number 2361645-02-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
  • Molecular Formula : C₈H₁₀N₄O·HCl
  • Molecular Weight : 178.19 g/mol
  • Purity : 95% .

Research indicates that compounds structurally related to pyrazolo[1,5-a]pyrazin derivatives exhibit various mechanisms of action, particularly in targeting kinases involved in cell signaling pathways. The biological activity of these compounds often hinges on their ability to inhibit specific enzymes or receptors associated with disease processes, particularly in cancer and infectious diseases.

Anticancer Activity

Several studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, closely related to our compound of interest, show potent inhibition of kinases such as Pim-1 and Flt-3. For instance:

  • Pim-1 Inhibition : A study highlighted that pyrazolo[1,5-a]pyrimidines effectively inhibited Pim-1 kinase activity, which is crucial for cell survival and proliferation in various cancers. The lead compound exhibited significant potency with an IC50 value in the nanomolar range .

Antitubercular Activity

Another area of exploration involves the compound's potential as an antitubercular agent. Pyrazolo[1,5-a]pyrimidine derivatives have been screened for activity against Mycobacterium tuberculosis. The results indicated that certain analogues displayed promising activity within macrophages without significant cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal key features essential for biological activity:

  • Substituents : Modifications at specific positions on the pyrazolo ring system can enhance potency and selectivity against target kinases.
  • Tautomeric Forms : Different tautomeric forms of these compounds may interact with various biological targets differently, influencing their pharmacological profiles .

Table 1: Biological Activities of Related Compounds

Compound NameTarget KinaseIC50 (nM)Activity Type
Pyrazolo[1,5-a]pyrimidine Derivative 1Pim-1<100Anticancer
Pyrazolo[1,5-a]pyrimidine Derivative 2Flt-3<50Anticancer
Pyrazolo[1,5-a]pyrimidine Derivative 3M. tuberculosis>500Antitubercular

Case Study 1: Pyrazolo Derivatives in Cancer Treatment

A recent investigation into a series of pyrazolo derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with compounds targeting the Pim-1 kinase pathway .

Case Study 2: Antitubercular Screening

In a high-throughput screening assay for antitubercular agents, several pyrazolo derivatives were identified as hits against M. tuberculosis, showcasing low cytotoxicity and effective intracellular activity . This highlights the potential for developing new therapeutic strategies against resistant strains.

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